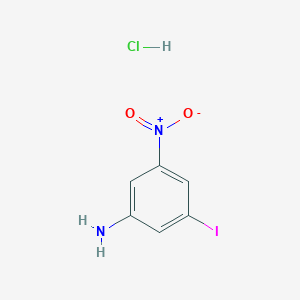3-Iodo-5-nitroaniline hydrochloride
CAS No.: 2172030-13-4
Cat. No.: VC7044020
Molecular Formula: C6H6ClIN2O2
Molecular Weight: 300.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2172030-13-4 |
|---|---|
| Molecular Formula | C6H6ClIN2O2 |
| Molecular Weight | 300.48 |
| IUPAC Name | 3-iodo-5-nitroaniline;hydrochloride |
| Standard InChI | InChI=1S/C6H5IN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H |
| Standard InChI Key | YEMLYAZJLMAQCZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1[N+](=O)[O-])I)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Iodo-5-nitroaniline hydrochloride possesses the molecular formula C₆H₆ClIN₂O₂ and a molecular weight of 300.48 g/mol. The iodine atom occupies the third position on the benzene ring, while the nitro group (-NO₂) resides at the fifth position relative to the amine group (-NH₂), which is protonated as a hydrochloride salt. This arrangement creates a meta-substitution pattern that influences electronic distribution and reactivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-iodo-5-nitroaniline;hydrochloride |
| SMILES | C1=C(C=C(C=C1N+[O-])I)N.Cl |
| InChI | InChI=1S/C6H5IN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H |
| InChI Key | YEMLYAZJLMAQCZ-UHFFFAOYSA-N |
The planar benzene ring exhibits electron-withdrawing effects from both the nitro and iodine groups, rendering the amine proton highly acidic .
Spectroscopic and Computational Data
PubChemLite reports collision cross-section (CCS) predictions for various adducts, which are critical for mass spectrometry characterization :
Table 2: Predicted Collision Cross Sections (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 264.94686 | 142.3 |
| [M+Na]⁺ | 286.92880 | 147.5 |
| [M-H]⁻ | 262.93230 | 139.7 |
These values aid in identifying the compound in complex mixtures using ion mobility spectrometry .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves sequential functionalization of aniline derivatives:
-
Nitration: Introduction of the nitro group via mixed acid (H₂SO₄/HNO₃) at controlled temperatures.
-
Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Optimization Challenges
Yields depend critically on reaction order. Early iodination risks steric hindrance during nitration, while late-stage iodination may require harsh conditions that degrade the nitro group. Pilot studies suggest that nitrating 3-iodoaniline at 0–5°C in fuming nitric acid achieves 65–70% conversion.
| Code | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and fume hoods are mandatory.
-
Storage: Store in amber glass containers at 2–8°C under inert gas (Ar/N₂) to prevent decomposition.
-
Spill Management: Absorb with vermiculite and dispose as hazardous waste.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The iodine atom serves as a versatile handle for cross-coupling reactions. For example, Suzuki-Miyaura couplings with boronic acids yield biaryl structures prevalent in kinase inhibitors. The nitro group can be reduced to an amine (-NH₂) for further functionalization, as seen in antimalarial drug precursors .
Materials Science
In coordination chemistry, the nitro and amine groups act as ligands for transition metals. Copper(II) complexes of this compound exhibit luminescence properties under UV light, suggesting applications in organic LEDs.
Research Frontiers
Catalytic Applications
Recent studies explore its use as a directing group in C–H activation reactions. For instance, palladium-catalyzed ortho-arylation of the aniline ring enables rapid diversification of aromatic scaffolds .
Environmental Considerations
Photodegradation studies indicate a half-life of 12–18 hours under UV light (254 nm), releasing iodide and nitrite ions. Bioremediation using Pseudomonas spp. shows promise for neutralizing nitro-containing byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume